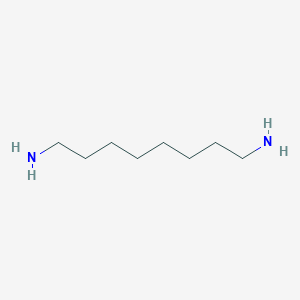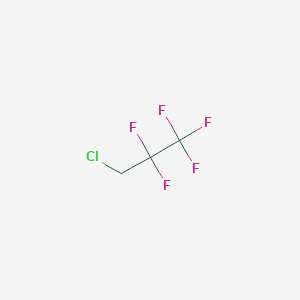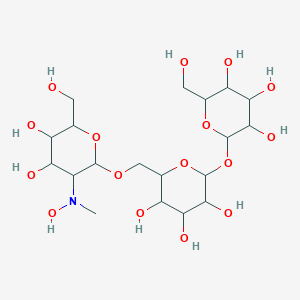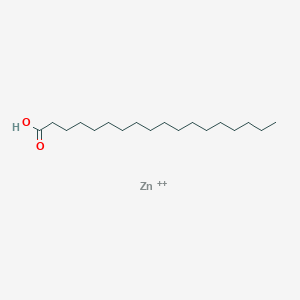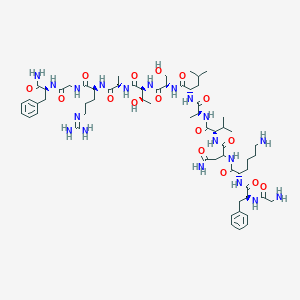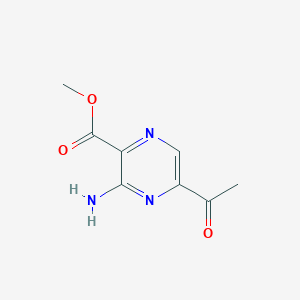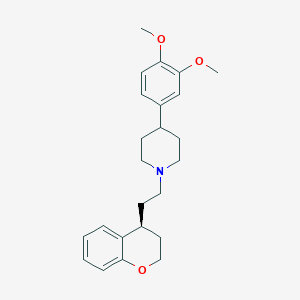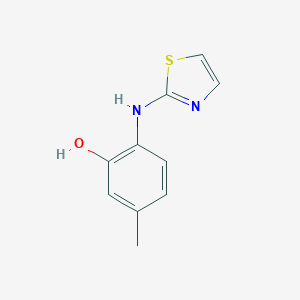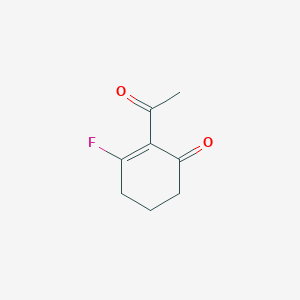
2-Acetyl-3-fluorocyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-fluorocyclohex-2-en-1-one, also known as FFCK, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a new drug candidate. This compound belongs to the family of cyclohexenone derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-fluorocyclohex-2-en-1-one is not fully understood, but studies have suggested that it may act on multiple targets within cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. This inhibition leads to the activation of pro-apoptotic genes and subsequent apoptosis in cancer cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Acetyl-3-fluorocyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anti-cancer agent. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been found to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, 2-Acetyl-3-fluorocyclohex-2-en-1-one has been studied for its effects on the cardiovascular system, and it has been found to have vasodilatory effects on isolated rat aorta.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Acetyl-3-fluorocyclohex-2-en-1-one in lab experiments is its high purity and efficiency of synthesis. This allows for accurate and reproducible results. However, one limitation is that the mechanism of action of 2-Acetyl-3-fluorocyclohex-2-en-1-one is not fully understood, which makes it difficult to design experiments to specifically target its effects.
Future Directions
There are several future directions for the study of 2-Acetyl-3-fluorocyclohex-2-en-1-one. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and identify specific targets for drug development.
Synthesis Methods
The synthesis of 2-Acetyl-3-fluorocyclohex-2-en-1-one can be achieved through a multi-step process using starting materials such as cyclohexanone and acetyl chloride. The first step involves the reaction of cyclohexanone with acetyl chloride to produce 2-acetylcyclohexanone. This intermediate is then treated with fluorine gas in the presence of a catalyst to yield 2-Acetyl-3-fluorocyclohex-2-en-1-one. The overall process is efficient and yields high purity of 2-Acetyl-3-fluorocyclohex-2-en-1-one.
Scientific Research Applications
2-Acetyl-3-fluorocyclohex-2-en-1-one has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Acetyl-3-fluorocyclohex-2-en-1-one has been studied for its potential as an anti-viral agent, specifically against the influenza virus. These findings suggest that 2-Acetyl-3-fluorocyclohex-2-en-1-one has the potential to be developed into a new drug candidate for the treatment of cancer, inflammation, and viral infections.
properties
CAS RN |
134614-45-2 |
|---|---|
Product Name |
2-Acetyl-3-fluorocyclohex-2-en-1-one |
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-acetyl-3-fluorocyclohex-2-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4H2,1H3 |
InChI Key |
FNQQBBSIADKHFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1=O)F |
Canonical SMILES |
CC(=O)C1=C(CCCC1=O)F |
synonyms |
2-Cyclohexen-1-one, 2-acetyl-3-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



